1,1,1-Trinitroethane

描述

Contextualization of Advanced Energetic Compounds Research

The scientific community is actively engaged in developing novel energetic materials that surpass the performance and safety limitations of traditional compounds. Historically, many high-energy density materials (HEDMs) have been based on organic molecules containing carbon, hydrogen, nitrogen, and oxygen (CHNO) rsc.org. However, the incremental improvements in energy density achievable with these conventional structures have reached a plateau rsc.org. This has spurred research into more complex molecular architectures, including nitrogen-rich compounds and heterocyclic scaffolds, which offer higher energy storage potential rsc.orgresearchgate.net.

A central challenge in energetic materials research is achieving a balance between high performance, such as detonation capability, and acceptable safety, particularly low sensitivity to external stimuli like impact or friction rsc.orgresearchgate.netacs.org. To address this, researchers are exploring various strategies, including the strategic incorporation of specific functional groups like nitrate (B79036) esters (−ONO₂), nitro groups (−NO₂), nitramines (−NNO₂), and azides (−N₃), as well as utilizing the inherent energy stored in nitrogen-containing heterocycles acs.org. Furthermore, the role of computational methods, such as density functional theory (DFT) and machine learning, has become increasingly significant. These tools provide crucial insights into molecular stability, predict material properties, and accelerate the discovery and optimization process, especially in areas where experimental work is inherently risky or resource-intensive acs.orgrsc.orgresearchgate.net. Environmental compatibility is also emerging as a critical consideration in the lifecycle of energetic materials dtic.mil. Within this broad landscape, nitroalkanes and their derivatives represent a significant class of compounds explored for their energetic properties, with the introduction of nitro groups being a well-established method to enhance density and power acs.orgnih.gov.

Historical Trajectories and Foundational Research in Trinitroethane Chemistry

The exploration of nitroalkanes as energetic materials has roots in the early development of organic chemistry and explosives. The nitration of aliphatic hydrocarbons, a process that introduces nitro (−NO₂) groups onto carbon atoms, has been a foundational technique for synthesizing energetic compounds acs.orgnih.gov. Trinitroethane, a molecule featuring three nitro groups attached to a two-carbon ethane (B1197151) backbone, falls within this category. Early research in nitroalkane chemistry laid the groundwork for understanding the synthesis, stability, and energetic potential of compounds like 1,1,1-trinitroethane. The introduction of multiple nitro groups onto an aliphatic chain significantly increases the oxygen content and energy density of the molecule, making it a candidate for energetic applications. Foundational studies focused on the chemical synthesis pathways and the basic physicochemical properties of these nitrated hydrocarbons, establishing the relationship between molecular structure and energetic performance.

Current Research Imperatives and Future Directions in this compound Studies

Current research in energetic materials, including compounds like this compound, is driven by the need for materials with tailored properties. While specific detailed research on this compound itself may be less prominent in recent broad overviews compared to more complex or novel structures, its chemical class—nitroalkanes—continues to be of interest. Research imperatives often focus on developing more efficient and safer synthesis routes, understanding decomposition mechanisms, and exploring potential applications where its specific energetic profile might be advantageous.

Future directions for compounds like this compound could involve:

Computational Modeling: Advanced theoretical studies to predict its precise energetic performance, sensitivity, and thermal stability, potentially identifying optimal molecular modifications or formulations.

Synthesis Optimization: Developing greener, more cost-effective, and safer synthetic methodologies to produce this compound or related derivatives.

Formulation Studies: Investigating its incorporation into composite energetic materials to synergistically enhance performance or modify sensitivity, leveraging its nitroalkane structure.

Structure-Property Relationships: Further elucidating how the specific arrangement of nitro groups on the ethane backbone influences its detonation characteristics and thermal behavior in comparison to other nitroalkanes or energetic compounds.

The ongoing quest for next-generation energetic materials necessitates a deep understanding of fundamental chemical structures and their energetic potential, making the study of compounds like this compound a relevant, albeit potentially niche, area within the broader field.

To provide a more concrete understanding of this compound, the following table summarizes some of its key chemical and physical properties, based on available scientific literature.

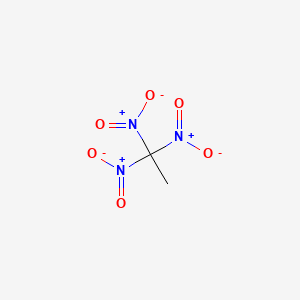

| Property | Value |

| Chemical Formula | C₂H₃N₃O₆ |

| Molecular Weight | 153.06 g/mol |

| Structure | CH₃C(NO₂)₃ |

| Class | Nitroalkane, Polynitroalkane |

| Functional Groups | Methyl group, Three nitro groups |

Compound Name List:

this compound

TNT (Trinitrotoluene)

TATB (1,3,5-Triamino-2,4,6-trinitrobenzene)

RDX (Cyclotrimethylenetrinitramine)

ONC (Octanitrocubane)

TEX (3,3,3-Trinitropropyl-2-oxetanecarboxylate)

DDF (2,4-Dinitro-2,4-diazapentane)

DTTO (3,3-Dinitro-2,4,4,6-tetraazapent-2-ene-1,5-dione)

TKX-50 (5-ethenyl-3,7-dinitro-1,3,5,7-tetraazacyclooctane)

CL-20 (Hexanitrohexaazaisowurtzitane)

DNTF (3,4-Bis(3-nitrofurazan-4-yl)furoxan)

LLM-105 (2,6-diamino-3,5-dinitropyrazine-1-oxide)

EGDN (Ethylene glycol dinitrate)

PETN (Pentaerythritol tetranitrate)

XPN (Xylitol pentanitrate)

SHN (Sorbitol hexanitrate)

MHN (Mannitol hexanitrate)

FOX-7 (1,1-diamino-2,2-dinitroethylene)

HMX (Cyclotetramethylenetetranitramine)

ADN (Ammonium dinitramide)

Nitromethane

Methyl nitrate

DMNA (Dimethylnitramine)

TNAZ (1,3,3-Trinitroazetidine)

Picramide Nitrate Ester

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,1,1-trinitroethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3O6/c1-2(3(6)7,4(8)9)5(10)11/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYGKEBJFKQOLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208202 | |

| Record name | Ethane, 1,1,1-trinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

595-86-8 | |

| Record name | 1,1,1-Trinitroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=595-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1,1,1-trinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1,1-trinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 1,1,1 Trinitroethane

Elucidation of Novel Synthetic Pathways to 1,1,1-Trinitroethane

The synthesis of this compound, a gem-trinitro compound, presents unique challenges due to the electronic and steric demands of introducing three nitro groups onto a single carbon atom. Research has focused on developing efficient and high-yield synthetic routes, moving beyond traditional methods.

Catalytic Strategies in Trinitroethane Synthesis

While direct catalytic methods for the one-pot synthesis of this compound remain an area of ongoing research, catalytic strategies are crucial in the synthesis of its precursors. For instance, heterogeneous catalysts, such as basic alumina, have been effectively employed in the synthesis of 1,3-dinitroalkanes, which can serve as precursors to more highly nitrated compounds. researchgate.net The use of such solid catalysts simplifies product purification and can lead to higher yields by minimizing side reactions. researchgate.net The development of catalysts that can facilitate the direct and selective nitration of dinitroalkanes to their trinitro counterparts is a key objective in this field.

Multi-Step Reaction Sequences and Strategic Precursor Utilization

Multi-step synthesis is a common and often necessary approach for constructing complex molecules like this compound in a controlled manner. vapourtec.comlibretexts.org A logical synthetic pathway involves the sequential nitration of a suitable precursor. A key precursor for this compound is 1,1-dinitroethane. nih.gov The synthesis of this precursor can be achieved through various methods, including the nitration of nitroethane.

A common multi-step approach can be visualized as:

Nitration of Nitroethane: The initial step involves the introduction of a second nitro group to nitroethane to form 1,1-dinitroethane.

Nitration of 1,1-Dinitroethane: The subsequent and more challenging step is the nitration of 1,1-dinitroethane to yield the final product, this compound.

The choice of nitrating agents and reaction conditions is critical at each stage to maximize yield and minimize the formation of byproducts. The strategic selection of precursors is paramount, with researchers exploring various starting materials that can be efficiently converted to the target molecule. berkeley.edu

Reaction Mechanism Delineation in this compound Formation

Understanding the reaction mechanism is fundamental to optimizing the synthesis of this compound. The introduction of the third nitro group is a particularly challenging step, and its mechanism has been a subject of study.

The nitration of 1,1-diamino-2,2-dinitroethylenes has been studied, where reaction with nitric acid and trifluoroacetic anhydride in methylene chloride resulted in the formation of a trinitromethyl group. researchgate.net While not a direct synthesis of this compound, this provides insight into the conditions that can facilitate the formation of the C(NO₂)₃ moiety.

Kinetic and Thermodynamic Considerations in Synthetic Yield Optimization

The yield of this compound is governed by both the kinetics and thermodynamics of the nitration reactions. Computational studies have been employed to predict the gas-phase heats of formation for compounds like this compound, which are crucial thermodynamic parameters. researchgate.netnih.gov These theoretical calculations, often using methods like Gaussian-4 (G4) and CBS-QB3 in conjunction with isodesmic reactions, provide valuable insights into the stability and energy content of the target molecule and its intermediates. researchgate.netnih.gov

Kinetic studies of related nitration reactions, such as the formation of dinitro-naphthalene, highlight the importance of reaction conditions and the role of radical species. nih.gov The rate constants and reaction pathways are highly dependent on the specific reagents and environment. Optimizing the synthesis of this compound involves carefully controlling reaction parameters to favor the desired kinetic and thermodynamic pathways, thereby maximizing the yield of the final product.

Purification and Isolation Techniques for High-Purity this compound for Research Applications

Obtaining this compound in high purity is essential for its accurate characterization and for use in research applications. Recrystallization is a primary and effective method for purifying solid organic compounds. umass.eduumass.edumt.com

The process of recrystallization involves the following key steps:

Solvent Selection: A suitable solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. ualberta.ca

Dissolution: The crude this compound is dissolved in a minimum amount of the hot solvent to create a saturated solution. wisc.edu

Filtration (optional): If insoluble impurities are present, a hot gravity filtration can be performed. ualberta.ca

Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals. wisc.edu

Isolation: The purified crystals are collected by vacuum filtration. ualberta.ca

Washing and Drying: The crystals are washed with a small amount of cold solvent to remove any remaining soluble impurities and then dried to remove any residual solvent. ualberta.ca

The choice of solvent is critical for successful recrystallization and must be determined experimentally. The goal is to maximize the recovery of the pure product while effectively removing impurities.

Derivatization Strategies for this compound Scaffolds

Derivatization, the process of chemically modifying a compound to produce a new compound with different properties, is a valuable tool in chemical analysis and for the synthesis of new materials. libretexts.org For this compound, derivatization strategies can be employed to alter its properties or to incorporate the energetic trinitromethyl group into other molecular frameworks.

The reactivity of the trinitromethyl group allows for various chemical transformations. For example, trinitroethanol, a related compound, can be synthesized and subsequently used as a precursor to other energetic materials like trinitroethylorthoformate. wikipedia.org While specific derivatization strategies for the this compound scaffold itself are not extensively documented in readily available literature, the principles of derivatizing aliphatic compounds can be applied. sigmaaldrich.comnih.gov This could involve reactions that target the methyl group or reactions that leverage the electron-withdrawing nature of the three nitro groups. Such strategies could lead to the development of novel materials with tailored properties.

Computational Chemistry and Theoretical Modeling of 1,1,1 Trinitroethane Systems

Quantum Mechanical Investigations of Electronic Structure and Bonding in 1,1,1-Trinitroethane

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of this compound at the molecular level. These investigations reveal details about electron distribution, bond strengths, and molecular geometry, which are crucial for predicting its stability and energetic performance.

Density Functional Theory (DFT) has become a principal tool for analyzing the electronic structure of energetic materials like this compound. By focusing on the electron density, DFT methods can efficiently compute molecular properties, including the energies and shapes of molecular orbitals.

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly important. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive and less stable. For nitro compounds, a narrowing of the frontier molecular orbital energy gap can indicate an increased sensitivity to impact. earthlinepublishers.com

In computational studies of related energetic materials, DFT methods such as B3LYP with basis sets like 6-311++G(d,p) are commonly employed to optimize molecular geometries and calculate electronic properties. earthlinepublishers.comresearchgate.net For this compound, DFT calculations would reveal that the LUMO is likely localized on the nitro groups, which act as strong electron-withdrawing groups. The distribution of electron density and the nature of the molecular orbitals are critical in determining the molecule's susceptibility to initial decomposition steps. For instance, the introduction of substituents can significantly modify the LUMO levels and, consequently, the reduction potential of nitroaromatic compounds. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets in Energetic Materials Research

| Functional | Basis Set | Typical Application |

| B3LYP | 6-311++G(d,p) | Geometry optimization, electronic structure, decomposition pathways |

| M06-2X | def2-TZVPP | Single-point energy calculations, reaction mechanisms |

| PBE | --- | Electronic absorption spectra (in TD-DFT) |

This table is generated based on methodologies reported in the cited literature for similar compounds and is representative of the approaches used in the field.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous approach to studying the conformational landscapes of molecules. For a molecule like this compound, rotation around the C-C single bond can lead to different conformers.

High-level ab initio methods, such as the G4 and CBS-QB3 composite methods, have been used to accurately predict the gas-phase heats of formation for this compound. researchgate.net These methods inherently involve geometry optimizations that locate the lowest energy conformer. Studies on analogous molecules like 1,2-dinitroethane have employed methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) with various basis sets (e.g., 6-31G*) to explore the potential energy surface and identify stable gauche and trans rotamers. rsc.org Such calculations can determine the relative energies of different conformers and the energy barriers for their interconversion. rsc.org For this compound, theoretical calculations would explore the rotational barrier of the methyl group relative to the trinitromethyl group and the staggered and eclipsed conformations of the nitro groups. Identifying the most stable conformer is crucial as its geometry is the starting point for further simulations of reactivity and condensed-phase behavior.

Molecular Dynamics Simulations of this compound Behavior in Condensed Phases

While quantum mechanics describes the properties of an isolated molecule, molecular dynamics (MD) simulations are employed to understand the behavior of a large ensemble of molecules in the solid or liquid state. These simulations model the movements of atoms and molecules over time, providing insights into bulk properties.

The arrangement of molecules in a crystal lattice significantly influences the properties of an energetic material, including its density and sensitivity. The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CCDC Number: 900038). nih.gov This structural information is the essential input for computational studies of the crystalline solid.

Theoretical Prediction of Energetic Decomposition Pathways and Reaction Kinetics

Understanding the decomposition mechanism of this compound is paramount for assessing its stability and performance as an energetic material. Theoretical methods are instrumental in mapping out the complex reaction pathways and calculating the associated energy barriers and reaction rates.

The initial step in the decomposition of many nitroalkanes is the homolytic cleavage of the C-NO₂ bond. nih.gov Theoretical calculations can determine the bond dissociation energy (BDE) for this process, which is a direct measure of the bond's strength. For nitroalkanes, it has been shown that C-NO₂ dissociation energies are related to the computed electrostatic potential maxima on the molecular surfaces above these bond regions.

To map the entire reaction pathway, computational chemists locate the transition state (TS) for a given reaction step. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. The structure of the TS provides insight into the geometry of the molecule as it transforms from reactant to product.

Once the energies of the reactants and the transition state are known, Transition State Theory (TST) can be used to calculate the reaction rate constant. TST assumes a quasi-equilibrium between the reactants and the activated complexes (molecules at the transition state). The rate of reaction is then determined by the rate at which these activated complexes convert to products.

Computational studies on the decomposition of related molecules like trinitromethane (B1605510) and FOX-7 have utilized DFT methods (e.g., B3LYP) and high-level ab initio procedures (e.g., G2M) to locate transition states and calculate activation energies. The primary decomposition channels investigated for these molecules include:

C-NO₂ bond homolysis: The breaking of a carbon-nitro bond to form a radical pair.

Nitro-nitrite isomerization: An intramolecular rearrangement where a nitro group (-NO₂) converts to a nitrite (B80452) group (-ONO), which is often a precursor to the release of NO.

For this compound, theoretical studies would focus on calculating the activation barriers for these competing initial decomposition pathways. The reaction coordinate would be analyzed to confirm that the located transition state correctly connects the reactant (this compound) with the initial decomposition products. These calculations provide fundamental data on the thermal stability of the molecule and the likely initial steps in its energetic decomposition.

Mechanistic Studies of 1,1,1 Trinitroethane Decomposition and Energetic Transformation

Photolytic and Radiolytic Degradation Mechanisms of 1,1,1-Trinitroethane

While early photochemical research indicated that this compound can undergo reactions with nucleophiles under photolysis conditions, detailed mechanistic pathways of its photolytic degradation are not well-documented. dss.go.th There is a notable absence of specific studies on the radiolytic degradation mechanisms of this compound in the reviewed scientific papers.

Shock-Induced Decomposition Phenomena in this compound Formulations

Advanced Spectroscopic and Chromatographic Techniques for Decomposition Product Characterization

There is a lack of specific published research applying advanced spectroscopic and chromatographic techniques to characterize the decomposition products of this compound. While these techniques are standard in the study of energetic materials, their direct application to the decomposition of this particular compound is not detailed in the available literature.

No studies employing time-resolved spectroscopy to specifically elucidate the reaction intermediates of this compound decomposition were found in the public domain.

Coupled Analytical Methods (e.g., GC-MS, LC-MS) for Product Profiling

A comprehensive review of available scientific literature reveals a significant gap in the experimental data concerning the specific decomposition products of this compound as identified through coupled analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). While these techniques are powerful and widely used for the detailed analysis of the decomposition of other energetic materials, specific studies detailing the product profiling of this compound's thermal or energetic transformation are not readily found in the public domain.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for separating and identifying volatile and semi-volatile organic compounds. In the context of energetic materials, Pyrolysis-GC-MS is often employed. This method involves the thermal decomposition of a sample in an inert atmosphere, followed by the separation of the resulting fragments by GC and their identification by MS. This would be an ideal method to study the decomposition of this compound, as it would provide insight into the initial bond-breaking events and subsequent reactions by identifying the smaller molecules formed.

Liquid Chromatography-Mass Spectrometry (LC-MS) is complementary to GC-MS and is particularly useful for the analysis of less volatile and thermally sensitive compounds. For a compound like this compound, LC-MS could potentially be used to analyze the products of its decomposition in solution or to study the formation of larger, less volatile intermediates that may not be amenable to GC analysis.

Although direct experimental data for this compound is unavailable, studies on analogous nitroalkanes and other energetic compounds provide a basis for predicting potential decomposition products. For instance, research on the thermal decomposition of nitroethane suggests that initial steps can include the rupture of the C-NO2 bond and the elimination of nitrous acid (HONO). Theoretical studies on trinitroalkyl compounds also point to the breaking of the C-N bond and HONO elimination as primary decomposition channels. Therefore, it is plausible that the decomposition of this compound would yield a variety of nitrogen oxides (e.g., NO, NO2), as well as smaller organic fragments.

Without specific research findings, it is not possible to present detailed data tables of the decomposition products of this compound. The scientific community would benefit from further research in this area to fully characterize the decomposition pathways and products of this energetic material using advanced analytical techniques like GC-MS and LC-MS. Such studies would be crucial for a complete understanding of its stability, performance, and environmental fate.

Advanced Spectroscopic and Crystallographic Characterization of 1,1,1 Trinitroethane and Its Complexes

Vibrational Spectroscopy (Infrared and Raman) for Mode Assignment and Structural Insights

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is a powerful non-destructive analytical technique used to identify functional groups and probe molecular structure by analyzing the vibrational modes of a molecule spectroscopyonline.comksu.edu.sauni-siegen.de. IR spectroscopy relies on the absorption of infrared radiation, which causes a change in the molecule's dipole moment during vibration spectroscopyonline.comksu.edu.sa. Raman spectroscopy, conversely, is based on the inelastic scattering of light, where molecular vibrations cause a change in the molecule's polarizability spectroscopyonline.comksu.edu.sa. These two techniques are often complementary, as vibrations that are IR-inactive may be Raman-active, and vice versa, particularly in molecules with specific symmetry elements spectroscopyonline.comksu.edu.sa.

For 1,1,1-Trinitroethane (CH₃C(NO₂)₃), vibrational spectroscopy would be expected to reveal characteristic absorption and scattering bands corresponding to the stretching and bending vibrations of its constituent groups. Key vibrational modes would include:

C-H stretching and bending vibrations: Associated with the methyl (CH₃) group.

C-N stretching vibrations: Connecting the central carbon atom to the nitro groups.

N-O stretching vibrations: The symmetric and asymmetric stretches of the nitro (NO₂) groups are typically strong and highly diagnostic, often appearing in distinct regions of the spectrum core.ac.uk.

Various bending and deformation modes: Involving the methyl group and the nitro functionalities.

The precise assignment of these vibrational frequencies to specific modes provides critical information about bond strengths, molecular symmetry, and the electronic environment of the atoms, thereby contributing significantly to the structural elucidation of this compound. While the application of vibrational spectroscopy for the characterization of this compound is noted znaturforsch.com, specific detailed assignments of its vibrational spectra are not provided in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation of Research Samples

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, providing detailed information about the connectivity, electronic environment, and spatial arrangement of atoms weebly.comjchps.comnih.govresearchgate.net. NMR spectroscopy exploits the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁵N. When placed in a strong magnetic field, these nuclei absorb radiofrequency radiation at specific frequencies, generating signals that form an NMR spectrum weebly.comjchps.com.

For this compound, NMR spectroscopy would offer crucial insights:

¹H NMR Spectroscopy: The methyl group (CH₃) would typically yield a signal whose chemical shift is influenced by the electron-withdrawing effect of the adjacent trinitromethyl group. The integration of this signal would correspond to the three equivalent protons of the methyl group.

¹³C NMR Spectroscopy: Signals would be observed for the methyl carbon and the quaternary carbon atom bearing the three nitro groups. The chemical shift of the quaternary carbon would be significantly affected by the highly electronegative nitro substituents.

¹⁵N NMR Spectroscopy: This technique could provide information about the nitrogen atoms within the nitro groups, potentially revealing subtle differences in their electronic environments.

The interpretation of chemical shifts, signal multiplicities (due to spin-spin coupling), and signal intensities allows for the unambiguous determination of molecular structure. While NMR spectroscopy is cited as a characterization method for this compound znaturforsch.com, specific chemical shifts and coupling constants for the compound are not detailed in the provided search results.

Single-Crystal and Powder X-ray Diffraction for Solid-State Structural Analysis

X-ray diffraction (XRD) is an indispensable technique for determining the three-dimensional atomic arrangement of crystalline materials iastate.eduanton-paar.comictp.it. Single-crystal XRD provides the most definitive structural information, yielding precise bond lengths, bond angles, and crystal packing details, while powder XRD is valuable for phase identification, purity assessment, and determining crystallographic parameters of bulk materials iastate.edumjcce.org.mk.

Structural studies of this compound have been conducted using X-ray diffraction znaturforsch.comdtic.mil. These investigations have revealed key crystallographic parameters:

Table 1: Crystallographic Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Cubic | dtic.mil |

| Space Group | I-43d | dtic.mil |

| Density | 1.7366 g cm⁻³ | dtic.mil |

| Formula Units/Unit Cell | Sixteen | dtic.mil |

| Molecular Symmetry | Exhibits high symmetry with a 3-fold axis | dtic.mil |

The crystallographic data indicates that this compound crystallizes in the cubic space group I-43d, possessing a high degree of molecular symmetry attributed to a threefold axis. The density of 1.7366 g cm⁻³ provides insight into the packing efficiency of the molecules within the crystal lattice. The statement that bond lengths and angles were "found as expected" suggests consistency with theoretical predictions or established structural motifs for nitroalkanes, although specific numerical values for these parameters were not detailed in the provided snippets.

Electron Microscopy (e.g., SEM, TEM) for Morphological and Microstructural Investigations of Formulations

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are crucial for investigating the morphology, microstructure, and surface topography of materials at the micro- and nanoscale researchgate.netnanoscience.comnih.govthermofisher.com. SEM utilizes scattered electrons to generate high-resolution images of a sample's surface, revealing details about its shape, texture, and composition nanoscience.comnih.gov. TEM, on the other hand, passes a beam of electrons through a thin sample, providing information about its internal structure, crystal lattice, and defects thermofisher.com.

Compound List:

this compound

Reactivity and Role of 1,1,1 Trinitroethane in Specialized Chemical Transformations

Exploration of the Nitro Group Reactivity in 1,1,1-Trinitroethane

The three nitro groups (-NO₂) in this compound are central to its chemical behavior. These groups are strongly electron-withdrawing due to both inductive and resonance effects, which significantly influences the molecule's reactivity. mdpi.comwikipedia.org The electron-deficient nature imparted by the nitro groups activates adjacent C-H bonds, making them acidic. mdpi.comwikipedia.orgtcichemicals.com The α-carbon in nitroalkanes, like the methyl group in this compound, can be deprotonated to form a resonance-stabilized nitronate anion. wikipedia.orgtcichemicals.comnowgonggirlscollege.co.inwikipedia.org This nitronate anion can act as a potent nucleophile in various reactions, similar to enolates. wikipedia.orgtcichemicals.comwikipedia.org

The nitro group itself can also participate in reactions or act as a leaving group. mdpi.comtcichemicals.com For instance, the elimination of nitrous acid (HNO₂) from a nitroalkane can lead to the formation of a carbon-carbon double bond. mdpi.com Furthermore, the nitro group's ability to be transformed into other functional groups, such as amines, underscores its versatility in synthetic chemistry. mdpi.comscispace.comnih.govacs.orgmdpi-res.com The high energy density associated with the nitro groups also positions this compound as a compound of interest in energetic materials research. ontosight.ainih.gov

Reactions Involving the Ethane (B1197151) Backbone of this compound

While the nitro groups dominate much of the reactivity, the ethane backbone, specifically the methyl group (CH₃), also plays a role in chemical transformations. The acidity of the α-hydrogens on the methyl group, due to the adjacent trinitromethyl moiety, is a key feature. wikipedia.orgtcichemicals.comnowgonggirlscollege.co.in This acidity allows for deprotonation by bases, generating a carbanion (nitronate anion) which can then participate in nucleophilic reactions. nowgonggirlscollege.co.inwikipedia.org

For example, nitroalkanes, including potentially this compound, can undergo reactions where the α-hydrogens are involved. While specific reactions of the methyl group of this compound are less detailed in the provided snippets, general nitroalkane chemistry suggests participation in reactions like the Henry reaction (nitroaldol reaction) where the α-carbon acts as a nucleophile. wikipedia.org The methyl group's hydrogens are known to be more reactive in kinetic exchange studies compared to hydrogens on more substituted α-carbons. msu.edu

This compound as a Precursor in Multi-Component Energetic Systems Research

This compound has been investigated as a component or precursor in the development of energetic materials. ontosight.aiznaturforsch.comntrem.com Its highly nitrated structure contributes to its potential as an energetic material due to its high energy density. ontosight.ainih.gov Research has explored its use in synthesizing new energetic compounds and formulations. For instance, the nucleophilic Michael addition of nitroform (trinitromethane) with acrylamide (B121943) has been used to build oxygen-rich molecules and energetic salts, indicating a broader interest in compounds with similar functionalities to this compound. rsc.org

Studies have focused on compounds with the trinitroethyl functionality to enhance thermal stability and energetic performance. dtic.mil The synthesis of this compound itself has been achieved through alkylation reactions of silver trinitromethanide with methyl iodide, highlighting its connection to trinitromethane (B1605510) chemistry. znaturforsch.com Its energetic properties, such as heat of formation, have been computationally studied to predict energy content for energetic materials. acs.orgresearchgate.netresearchgate.netresearchgate.netacs.org

Functionalization and Derivatization for Enhanced Research Utility

The inherent reactivity of this compound, particularly due to its nitro groups and acidic α-hydrogens, makes it a potential candidate for functionalization and derivatization to create new compounds with tailored properties. scispace.comnih.govfrontiersin.org While specific derivatization pathways for this compound are not extensively detailed in the provided search results, the general chemistry of nitroalkanes offers avenues for such modifications.

Nitroalkanes are recognized as versatile building blocks in organic synthesis, with their nitro group readily transformable into various other functional groups. scispace.comnih.govfrontiersin.org Modern synthetic strategies, including organocatalysis, have shown excellent applicability to nitro compounds, enabling the creation of enantiopure precursors. nih.govfrontiersin.org The ability to modify nitroalkanes allows for the synthesis of complex molecules, including those with pharmaceutical relevance or enhanced energetic properties. nih.govfrontiersin.org For example, research into nitro compounds has explored their use in creating functionalized heterocyclic compounds and in multi-component reactions. nih.govmdpi-res.comuni-muenchen.de

Integration of 1,1,1 Trinitroethane in Novel Energetic Materials Research and Development Paradigms

Co-crystallization Studies of 1,1,1-Trinitroethane with Other Energetic Molecules

Co-crystallization is a strategy employed to modify the physicochemical properties of energetic materials, such as density, sensitivity, and thermal stability icm.edu.plmjcce.org.mk. Research into co-crystals aims to create new energetic compounds with enhanced performance and improved safety profiles. While specific studies co-crystallizing this compound with other energetic molecules are not extensively detailed in the provided search results, the general principle of co-crystallization in energetic materials involves forming crystalline lattices between different energetic compounds. This process often relies on intermolecular interactions like hydrogen bonding and π-π stacking to stabilize the crystal structure and tune its properties mjcce.org.mktubitak.gov.tr. The potential for TNE to participate in such interactions, perhaps as a hydrogen bond donor or acceptor due to its nitro groups, makes it a candidate for such studies.

Impact of Co-crystallization on Energetic Performance Mechanisms

The impact of co-crystallization on energetic performance mechanisms is multifaceted. By altering molecular packing and intermolecular forces within a crystal, co-crystallization can influence:

Sensitivity: Co-crystallization can decrease sensitivity to mechanical stimuli like impact and friction by introducing stabilizing interactions that dissipate energy more effectively mjcce.org.mktubitak.gov.tr.

Thermal Stability: Modified crystal structures can lead to altered decomposition pathways and temperatures, potentially increasing thermal stability icm.edu.pl.

Density: The arrangement of molecules in a co-crystal can lead to higher crystal densities, a critical factor for increasing detonation pressure and velocity in high-energy density materials tubitak.gov.trnih.gov.

Oxygen Balance: Co-crystallization can be used to adjust the oxygen balance of energetic formulations, influencing combustion completeness and the nature of combustion products mjcce.org.mktubitak.gov.tr.

While direct data on this compound co-crystals are limited in the provided snippets, the general findings from co-crystallization studies on other energetic materials suggest that TNE could potentially benefit from these modifications if successfully incorporated into co-crystalline structures.

Research into this compound as a Component in High-Energy Density Materials (HEDMs) Systems

The development of High-Energy Density Materials (HEDMs) is a significant area of research, driven by the need for materials with superior performance, characterized by high density, detonation velocity, and detonation pressure nih.govbohrium.com. Nitroalkanes, such as this compound, are considered due to their high nitrogen and oxygen content, which can contribute to energy density solubilityofthings.comdtic.milnih.gov.

Research into the thermochemical properties of compounds like this compound is crucial for predicting their potential as HEDMs. Quantum chemical methods, including the Gaussian-4 (G4) and CBS-QB3 methods, are used to calculate enthalpies of formation (HOFGas) for such compounds. For this compound, calculated HOFGas values range from approximately -69.85 kJ/mol (G4) to -67.77 kJ/mol (CBS-QB3) nih.govacs.orgacs.org. These values are important for assessing the energy content and potential performance of materials incorporating TNE. While TNE itself may not be a primary HEDM, its structural features and energetic potential make it a subject of study in the broader context of designing new HEDMs.

Studies on the Role of this compound in Gas-Generating Compositions Research

Gas-generating compositions are designed to rapidly produce a large volume of gas upon initiation, finding applications in areas such as airbags and pyrotechnics. Nitroalkanes, due to their inherent energetic nature and the presence of nitrogen and oxygen atoms, can contribute to gas generation. The three nitro groups in this compound suggest a potential for rapid decomposition and gas evolution. While specific research details on TNE's role in gas-generating compositions are not explicitly provided in the search results, its classification as an energetic material with explosive potential solubilityofthings.com indicates its theoretical suitability for such applications, likely as a component in carefully formulated mixtures.

Environmental Transformation and Degradation Research of 1,1,1 Trinitroethane Focused on Chemical Pathways in Research Contexts

Abiotic Degradation Pathways and Byproducts in Research Waste Streams

The abiotic degradation of 1,1,1-trinitroethane in research waste streams is anticipated to proceed through several chemical pathways, primarily influenced by the chemical composition of the waste, light exposure, and temperature. While specific studies on this compound are not abundant in publicly available literature, educated inferences can be drawn from related nitroaromatic compounds and the foundational principles of organic chemistry.

Hydrolysis: In aqueous research waste, this compound may undergo hydrolysis, although the reaction rate is expected to be slow. The presence of three electron-withdrawing nitro groups on a single carbon atom makes the carbon susceptible to nucleophilic attack by water. This process would likely lead to the formation of trinitromethane (B1605510) and acetic acid. Further degradation of these intermediates could occur, though specific pathways are not well-documented for this compound.

Photodegradation: Exposure to ultraviolet (UV) radiation, either from sunlight or artificial sources within a laboratory setting, can be a significant driver of abiotic degradation for many nitroaromatic compounds. For this compound, photodegradation could involve the cleavage of the carbon-nitro (C-N) bond, leading to the formation of various radical species. These highly reactive intermediates would then participate in a cascade of secondary reactions, potentially resulting in the formation of a complex mixture of smaller organic molecules and inorganic nitrogen compounds such as nitrites and nitrates. The specific byproducts would be highly dependent on the solvent matrix and the presence of other chemical species in the waste stream. For instance, studies on other energetic materials like TNT have shown that photolysis can lead to the formation of a variety of oxidation and reduction products.

A theoretical summary of potential abiotic degradation byproducts is presented below.

Potential Abiotic Degradation Byproducts of this compound

| Degradation Pathway | Potential Primary Byproducts | Potential Secondary Byproducts |

|---|---|---|

| Hydrolysis | Trinitromethane, Acetic acid | Nitrite (B80452), Nitrate (B79036), Formic acid |

| Photodegradation | Nitro radicals, Alkyl radicals | Various smaller organic acids, Aldehydes, Nitrogen oxides |

Bioremediation Potential for Research-Related Contamination (Chemical Aspects)

The bioremediation of nitro-substituted organic compounds is an area of active research, offering a potentially more environmentally benign and cost-effective alternative to traditional disposal methods. While specific bioremediation studies on this compound are scarce, the metabolic pathways observed for other nitroaromatic and nitroalkane compounds provide a framework for its potential biological transformation.

Microbial degradation of nitro compounds often proceeds via reductive pathways, particularly under anaerobic conditions. The nitro groups of this compound could be sequentially reduced by microbial nitroreductases to nitroso, hydroxylamino, and ultimately amino groups. This would result in the formation of 1,1,1-triaminoethane, a compound that may be more amenable to further microbial degradation.

Alternatively, some microorganisms are capable of utilizing nitroalkanes as a source of nitrogen. This process typically involves an initial oxidative denitrification step, catalyzed by enzymes such as nitroalkane oxidase, which would release nitrite and form the corresponding aldehyde or ketone. In the case of this compound, this could theoretically lead to the formation of pyruvic acid and the release of all three nitro groups as nitrite.

The chemical transformations involved in these potential bioremediation pathways are summarized in the following table.

Potential Bioremediation Pathways and Metabolites of this compound

| Bioremediation Pathway | Key Enzymes | Potential Metabolites |

|---|---|---|

| Reductive Pathway | Nitroreductases | 1,1,1-Trinitrosoethane, 1,1,1-Trihydroxylaminoethane, 1,1,1-Triaminoethane |

| Oxidative Denitrification | Nitroalkane oxidase | Pyruvic acid, Nitrite |

Analytical Methodologies for Trace Detection of this compound and its Metabolites in Research Contexts

The accurate and sensitive detection of this compound and its potential degradation products in complex research matrices is essential for monitoring the efficacy of treatment processes and assessing environmental contamination. A variety of analytical techniques can be employed for this purpose, with the choice of method depending on the specific analytes of interest, the required detection limits, and the nature of the sample matrix.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of energetic materials and their degradation products. oup.commetrohm.comtandfonline.com For the separation of this compound and its potential polar metabolites, reversed-phase HPLC with a suitable C18 or C8 column would be appropriate. Detection can be achieved using a UV detector, as the nitro groups exhibit strong absorbance in the UV region. For enhanced selectivity and sensitivity, HPLC can be coupled with mass spectrometry (LC-MS), which provides molecular weight and structural information, aiding in the identification of unknown metabolites. mdpi.comnih.gov

Gas chromatography (GC) is another powerful tool, particularly for the analysis of volatile and semi-volatile organic compounds. mdpi.com While this compound itself may have limited thermal stability, GC-MS could be suitable for the analysis of certain more volatile and stable degradation byproducts. The use of an electron capture detector (GC-ECD) can provide high sensitivity for electronegative compounds like nitroalkanes. mdpi.com

Sample Preparation: Effective sample preparation is crucial for the successful analysis of trace levels of this compound and its metabolites in complex research waste. This may involve techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the analytes of interest from the sample matrix and remove potential interferences.

A summary of suitable analytical techniques is provided in the table below.

Analytical Methodologies for this compound and its Metabolites

| Analytical Technique | Detector | Applicability | Key Advantages |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | UV, Diode Array (DAD), Mass Spectrometry (MS) | Parent compound and polar metabolites | Suitable for non-volatile and thermally labile compounds, high resolution. oup.commetrohm.comtandfonline.com |

| Gas Chromatography (GC) | Flame Ionization (FID), Electron Capture (ECD), Mass Spectrometry (MS) | Volatile and semi-volatile degradation byproducts | High separation efficiency for volatile compounds, high sensitivity with ECD. mdpi.com |

Future Research Horizons and Grand Challenges in 1,1,1 Trinitroethane Science

Innovations in Green Synthesis Approaches for 1,1,1-Trinitroethane Analogs

The synthesis of energetic materials, including polynitroalkanes, has traditionally relied on processes that utilize hazardous reagents and generate significant environmental waste. rsc.orgrsc.org A primary grand challenge is the development of green, sustainable synthetic pathways that minimize environmental impact without compromising performance.

Key Research Thrusts:

Eco-Friendly Nitrating Agents: Traditional nitration often employs mixtures of concentrated nitric and sulfuric acids, which are highly corrosive and produce large volumes of acidic waste. researchgate.netnih.gov Future research will focus on alternative, environmentally benign nitrating agents. Dinitrogen pentoxide (N₂O₅) represents a promising alternative, as it can be used almost stoichiometrically, significantly reducing acidic waste. nih.govresearchgate.net Other approaches include using solid-supported reagents, metal-free nitrates, and recyclable organic nitrating agents derived from scaffolds like saccharin. rsc.orgresearchgate.netnih.gov

Alternative Reaction Media and Conditions: Replacing hazardous organic solvents is a core principle of green chemistry. Research into using liquefied gases like 1,1,1,2-tetrafluoroethane, which can be easily recondensed and reused, offers a path to cleaner reaction systems. nih.gov Furthermore, energy-efficient techniques such as microwave-assisted and ultrasound-assisted nitration can accelerate reactions and improve yields, thereby reducing energy consumption and by-product formation. researchgate.netgordon.edu Mechanochemical methods, using ball milling, also present a solvent-minimized route for nitration. rsc.orgrsc.org

Catalytic Systems: The development of robust and recyclable catalysts, such as solid acid catalysts like zeolites, can replace corrosive liquid acids like sulfuric acid. researchgate.net These catalysts offer benefits of high selectivity, recyclability, and non-corrosiveness, contributing to a more sustainable process. researchgate.net

Table 1: Comparison of Traditional vs. Green Nitration Strategies

| Parameter | Traditional Approach | Green/Innovative Approach |

|---|---|---|

| Nitrating Agent | Mixed Nitric/Sulfuric Acid | Dinitrogen Pentoxide (N₂O₅), Solid-Supported Reagents, Organic Nitrating Agents rsc.orgresearchgate.netnih.gov |

| Reaction Medium | Toxic Organic Solvents | Reusable Liquefied Gases, Ionic Liquids, Solvent-free (Mechanochemistry) rsc.orgresearchgate.netnih.gov |

| Energy Input | Conventional Heating (often prolonged) | Microwave Irradiation, Sonication researchgate.net |

| Catalyst | Liquid Strong Acids (e.g., H₂SO₄) | Recyclable Solid Acid Catalysts (e.g., Zeolites) researchgate.net |

| Waste Profile | High volume of hazardous acidic waste | Minimal, often recyclable or less hazardous waste nih.gov |

Advanced Multi-Scale Modeling and Simulation of this compound Reactions

Understanding the complex chemical and physical processes that govern the behavior of energetic materials from the atomic to the continuum level is a formidable challenge. Advanced modeling and simulation are indispensable tools for predicting performance, sensitivity, and reaction mechanisms, thereby accelerating the design of new materials.

Key Research Thrusts:

Atomistic and Molecular Dynamics (MD) Simulations: At the most fundamental level, reactive MD simulations using potentials like ReaxFF can uncover the initial decomposition steps of this compound under various stimuli. hiseachem.com These simulations provide atomic-level details of chemical kinetics, hot-spot formation, and the evolution of intermediate species. hiseachem.com

Mesoscale Modeling: Bridging the gap between the atomic and continuum scales is a critical research frontier. Mesoscale simulations can predict microstructure evolution and its impact on material properties. clemson.edu Techniques like unsupervised machine learning can be applied to MD trajectories to develop reduced-order chemical kinetics models that are computationally tractable for larger-scale simulations. hiseachem.com

Continuum-Level Simulations: At the engineering scale, continuum models provide insights into initiation and detonation processes. nih.gov A major challenge is the development of chemically aware multi-physics models that accurately couple the thermal, mechanical, and chemical behavior of the material under extreme conditions. hiseachem.comnih.gov Validating these continuum models against data from atomistic simulations is crucial for ensuring their predictive accuracy.

Table 2: Hierarchy of Modeling Techniques for Energetic Materials

| Scale | Simulation Technique | Key Insights Provided | Example Application |

|---|---|---|---|

| Atomistic (Angstroms, Femtoseconds) | Time-Dependent Density Functional Theory, Reactive Molecular Dynamics (MD) | Excited-state chemistry, bond-breaking, initial decomposition pathways nih.gov | Simulating the unimolecular decomposition of a this compound molecule. |

| Mesoscale (Nanometers to Microns) | Coarse-Graining, Phase-Field Simulation | Hot-spot formation, microstructure evolution, defect influence clemson.edunih.gov | Modeling the evolution of a hotspot in a crystal lattice of a this compound analog. rsc.org |

| Continuum (Microns to Millimeters) | Magneto-Hydrodynamic Simulations, Finite Element Analysis | Initiation, detonation propagation, material response to shock nih.gov | Simulating the detonation wave propagation through a pressed pellet of an energetic formulation. |

Development of Next-Generation Analytical Platforms for In-Situ Monitoring

The ability to monitor chemical reactions and material stability in real-time is essential for process optimization, quality control, and safety. Next-generation analytical platforms are moving towards integrated, autonomous systems capable of providing continuous data streams.

Key Research Thrusts:

Miniaturization and Integration: The development of microfluidic devices and lab-on-a-chip systems allows for the handling of small sample volumes, enhancing safety when working with energetic materials. researchgate.net Integrating multiple analytical techniques, such as liquid chromatography with mass spectrometry (LC-MS), into a single, automated platform enables near real-time assessment of product quality and reaction progress.

Real-Time Spectroscopic and Sensing Techniques: Non-invasive, in-situ monitoring using spectroscopic methods is a key goal. Techniques like Surface Plasmon Resonance (SPR) and Surface-Enhanced Raman Spectroscopy (SERS) are being developed for the detection and quantification of energetic materials and their precursors or degradation products. sprbiosensors.com The development of new sensors and transducers for pressure, temperature, and stress in harsh environments is also critical for characterizing energetic events. mdpi.com

Automation and Data Analytics: Future platforms will incorporate extensive automation for aseptic sampling, sample distribution, and analysis. anr.fr This will be coupled with advanced data analytics and machine learning algorithms to interpret complex datasets, identify process deviations, and enable real-time control and optimization. anr.fr

Strategic Integration of this compound into Multifunctional Material Systems

The concept of multifunctional energetic materials, which combine energy release with other functionalities like structural integrity or sensing, represents a paradigm shift in materials design. umd.edu Integrating compounds like this compound or its analogs into such systems is a grand challenge that requires novel formulation and material engineering approaches.

Key Research Thrusts:

Energetic Structural Composites: These materials are designed to bear mechanical loads while also being capable of releasing significant chemical energy upon initiation. umd.eduresearchgate.net Research in this area focuses on developing polymer binders and composite architectures that can encapsulate high loadings of energetic fillers while maintaining robust mechanical properties. nih.gov

Self-Healing Energetic Materials: Microcracks and defects can compromise the safety and performance of energetic materials. nih.govnih.gov A major research horizon is the development of self-healing binders for energetic composites. nih.gov This involves incorporating dynamic covalent bonds (e.g., Diels-Alder chemistry) or non-covalent interactions (e.g., hydrogen bonds) into the polymer matrix, allowing cracks to be repaired autonomously or with an external stimulus. nih.govencyclopedia.pub

"Smart" Energetic Materials with Sensing Capabilities: The integration of sensing elements directly into an energetic material could provide real-time feedback on its health and stability. This could involve formulating composites with components that change their optical or electrical properties in response to chemical degradation or physical stress, providing an early warning of potential failure.

On-Demand Energetic Nanocomposites: A novel approach involves formulating materials from entirely non-energetic components that can be combined to achieve controlled, on-demand sensitivity. acs.org Metal-organic frameworks (MOFs) can be used as a scaffold to host an oxidizer, creating an energetic composite that is insensitive to impact, friction, and electrostatic shock but can be activated when needed. acs.org

Sustainability and Lifecycle Analysis in Energetic Material Research (Chemical Process Focus)

A holistic assessment of the environmental impact of energetic materials is becoming increasingly critical. This extends beyond green synthesis to encompass the entire lifecycle of the material, from raw material extraction to end-of-life disposal or recycling.

Key Research Thrusts:

Cradle-to-Gate Lifecycle Assessment (LCA): LCA is a standardized methodology (e.g., ISO 14040) used to quantify the environmental footprint of a product or process. mdpi.com Applying this to the synthesis of this compound and its analogs involves a detailed inventory analysis of all inputs (raw materials, energy) and outputs (products, emissions, waste). acs.orgresearchgate.net Key impact categories to assess include global warming potential, acidification, and resource depletion. mdpi.com

Impact of Precursors: A significant portion of the environmental impact is often associated with the production of precursors. For nitration processes, the manufacture of nitric acid is a major contributor, involving high energy consumption and the emission of greenhouse gases like nitrous oxide (N₂O). hiseachem.comnitricacidaction.org Therefore, a full LCA must account for the upstream impacts of all chemical feedstocks.

Comparative Analysis and Process Optimization: LCA can be used to compare the environmental performance of traditional synthesis routes versus new, greener alternatives. acs.org For example, a comparative LCA of the traditional TNT production process versus a novel energetic ionic salt found that the ionic salt's synthesis had a significantly higher environmental footprint due to energy-intensive steps. acs.orgresearchgate.net Such analyses are crucial for guiding research and development towards genuinely sustainable technologies and avoiding unintended environmental trade-offs.

常见问题

Basic: What validated synthesis methods exist for 1,1,1-Trinitroethane, and how do reaction parameters affect product purity?

Answer:

Synthesis protocols for nitroalkanes often involve nitration of precursors under controlled conditions. For example, nitration of ethane derivatives may require:

- Stepwise nitration : Sequential introduction of nitro groups to avoid explosive intermediates.

- Temperature control : Reactions are typically conducted below 0°C to mitigate side reactions (e.g., decomposition or isomerization).

- Solvent selection : Polar aprotic solvents (e.g., nitromethane) stabilize intermediates and improve yield .

Validate purity using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to confirm structure and quantify impurities. Calibrate instruments with certified reference standards .

Basic: What analytical techniques are optimal for detecting this compound in complex matrices (e.g., soil, water)?

Answer:

- Liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can isolate the compound from environmental samples.

- High-performance liquid chromatography (HPLC) with UV detection is effective for quantification due to nitro groups’ strong absorbance.

- Tandem mass spectrometry (MS/MS) enhances sensitivity and specificity, particularly for trace-level analysis .

Ensure method validation per ICH guidelines , including limits of detection (LOD), recovery rates, and inter-laboratory reproducibility .

Advanced: How can conflicting toxicity data (e.g., in vitro vs. in vivo models) for this compound be resolved?

Answer:

- Systematic review frameworks (e.g., ATSDR’s methodology) assess study quality by evaluating bias risks (selection, performance, detection) and consistency across models .

- Dose-response alignment : Compare equivalent dosing regimens (e.g., mg/kg/day) across species using allometric scaling.

- Mechanistic studies : Investigate metabolic pathways (e.g., cytochrome P450 interactions) to explain interspecies differences. Prioritize studies with robust controls and transparent reporting .

Advanced: What experimental designs address gaps in understanding this compound’s environmental persistence?

Answer:

- Microcosm studies : Simulate environmental conditions (aerobic/anaerobic, pH, microbial communities) to track degradation products. Use isotope-labeled analogs (e.g., ¹⁴C-tagged) for precise metabolite identification .

- Fate and transport modeling : Incorporate physicochemical properties (e.g., logP, Henry’s Law constants) to predict partitioning in air/water/soil .

- Long-term monitoring : Deploy passive samplers in contaminated sites to assess temporal trends and validate model predictions .

Basic: What are the key thermodynamic properties of this compound relevant to stability assessments?

Answer:

- Heat of formation (ΔfH°) : Determined via combustion calorimetry or computational methods (e.g., density functional theory).

- Decomposition kinetics : Use differential scanning calorimetry (DSC) to identify exothermic thresholds and predict storage stability.

- Vapor pressure : Measured via static or dynamic methods to evaluate volatilization risks. Reference databases like NIST WebBook for validated values .

Advanced: How can mechanistic studies elucidate this compound’s reactivity in synthetic or environmental systems?

Answer:

- Computational modeling : Apply quantum mechanical calculations (e.g., DFT) to predict reaction pathways (e.g., nitro group reduction).

- Isotopic labeling : Trace reaction intermediates using ¹⁵N or deuterated analogs.

- Spectroscopic techniques : Time-resolved FTIR or Raman spectroscopy can capture transient intermediates during decomposition .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Explosion mitigation : Use blast shields, remote handling tools, and sub-gram quantities for synthesis.

- Ventilation : Conduct reactions in fume hoods with scrubbers to capture toxic fumes (e.g., NOx).

- Personal protective equipment (PPE) : Wear flame-resistant lab coats, face shields, and anti-static gloves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。